molecular formula C10H7BrN2O2 B1505089 3-Bromo-4-(1H-imidazol-1-YL)benzoic acid CAS No. 1141669-53-5

3-Bromo-4-(1H-imidazol-1-YL)benzoic acid

Cat. No. B1505089
CAS RN: 1141669-53-5
M. Wt: 267.08 g/mol
InChI Key: DPGOYWGOSVWTDZ-UHFFFAOYSA-N
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Description

“3-Bromo-4-(1H-imidazol-1-YL)benzoic acid” is a chemical compound that contains a bromine atom and an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular formula of “3-Bromo-4-(1H-imidazol-1-YL)benzoic acid” is C10H7BrN2O2 . The structure includes a bromine atom, an imidazole ring, and a carboxylic acid group .

Scientific Research Applications

Coordination Chemistry and Polymer Synthesis

3-Bromo-4-(1H-imidazol-1-YL)benzoic acid serves as a versatile ligand in coordination chemistry, particularly in the synthesis of coordination polymers . These polymers have potential applications in gas storage, catalysis, and as functional materials in electronic devices due to their unique structural properties.

Drug Synthesis and Pharmaceutical Research

The imidazole ring present in 3-Bromo-4-(1H-imidazol-1-YL)benzoic acid is a core structure in many pharmaceutical drugs . It’s involved in the synthesis of compounds with a wide range of therapeutic activities, including antibacterial, antifungal, and antiviral properties.

Material Science

In material science, this compound can be used to modify the surface properties of materials, potentially leading to the development of new materials with improved thermal stability, mechanical strength, or electrical conductivity .

Analytical Chemistry

The bromo and imidazole functional groups make 3-Bromo-4-(1H-imidazol-1-YL)benzoic acid a suitable reagent in analytical chemistry for the detection and quantification of various chemical species through spectroscopic methods .

Chemical Synthesis

This compound is a valuable intermediate in organic synthesis, aiding in the construction of complex molecules through various chemical reactions, including coupling reactions and as a precursor for the synthesis of heterocyclic compounds .

Enthalpy Studies

The compound’s thermodynamic properties, such as enthalpy of combustion, can be studied to understand its energy content, which is crucial in the design of energy-efficient synthesis processes .

Safety and Hazards

The safety data sheet for a related compound, “4-(1H-Imidazol-1-yl)benzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-4-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGOYWGOSVWTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700190
Record name 3-Bromo-4-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(1H-imidazol-1-YL)benzoic acid

CAS RN

1141669-53-5
Record name Benzoic acid, 3-bromo-4-(1H-imidazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141669-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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